ethyl 4-[4-amino-5-(pyrrolidin-1-ylcarbonyl)-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate
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Overview
Description
ETHYL 4-[4-AMINO-5-(PYRROLIDINE-1-CARBONYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL]BENZOATE is a complex organic compound that features a unique combination of functional groups, including an amino group, a pyrrolidine ring, a thiazolidine ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[4-AMINO-5-(PYRROLIDINE-1-CARBONYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL]BENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidine ring, which can be synthesized through a multicomponent reaction involving a thiol, an amine, and a carbonyl compound . The pyrrolidine ring can be introduced through cyclization reactions involving appropriate precursors . The final step involves esterification to introduce the ethyl benzoate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches can be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[4-AMINO-5-(PYRROLIDINE-1-CARBONYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
ETHYL 4-[4-AMINO-5-(PYRROLIDINE-1-CARBONYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL]BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique functional groups.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-[4-AMINO-5-(PYRROLIDINE-1-CARBONYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL]BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of biological pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in medicinal chemistry.
Thiazolidine derivatives: Known for their diverse biological activities.
Indole derivatives: Widely studied for their antiviral and anticancer properties.
Uniqueness
ETHYL 4-[4-AMINO-5-(PYRROLIDINE-1-CARBONYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL]BENZOATE is unique due to its combination of a pyrrolidine ring, a thiazolidine ring, and an ester group. This combination provides a distinct set of chemical properties and biological activities that are not commonly found in other compounds .
Properties
Molecular Formula |
C17H19N3O3S2 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
ethyl 4-[4-amino-5-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoate |
InChI |
InChI=1S/C17H19N3O3S2/c1-2-23-16(22)11-5-7-12(8-6-11)20-14(18)13(25-17(20)24)15(21)19-9-3-4-10-19/h5-8H,2-4,9-10,18H2,1H3 |
InChI Key |
HWMTZGMJIDACFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)N3CCCC3)N |
Origin of Product |
United States |
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